molecular formula C27H29N3O B15087667 2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol

2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol

Cat. No.: B15087667
M. Wt: 411.5 g/mol
InChI Key: NQHVBQNYKMADPK-SGWCAAJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol is an organic compound with the molecular formula C27H29N3O It is known for its unique structure, which includes an allyl group, a benzhydryl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Allylation: The next step involves the allylation of the phenol group. This is achieved by reacting the phenol with allyl bromide in the presence of a base such as potassium carbonate.

    Imination: The final step involves the formation of the imine linkage by reacting the allylated phenol with the piperazine derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol has several scientific research applications:

    Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.

    Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, while the phenol group can participate in hydrogen bonding and other interactions with biological molecules. The exact pathways and molecular targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzhydryl-1-piperazinyl)-1-phenylethanol: This compound is similar in structure and is known for its calcium-blocking activity.

    2-Allyl-6-methyl-phenol: This compound shares the allyl and phenol groups but lacks the piperazine moiety.

Uniqueness

2-Allyl-6-(((4-benzhydryl-1-piperazinyl)imino)methyl)phenol is unique due to its combination of an allyl group, a benzhydryl group, and a piperazine moiety. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound for scientific research.

Properties

Molecular Formula

C27H29N3O

Molecular Weight

411.5 g/mol

IUPAC Name

2-[(E)-(4-benzhydrylpiperazin-1-yl)iminomethyl]-6-prop-2-enylphenol

InChI

InChI=1S/C27H29N3O/c1-2-10-24-15-9-16-25(27(24)31)21-28-30-19-17-29(18-20-30)26(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h2-9,11-16,21,26,31H,1,10,17-20H2/b28-21+

InChI Key

NQHVBQNYKMADPK-SGWCAAJKSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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